Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate
Description
Conformational Analysis
Impact on Reactivity
Stereoelectronic Effects
- Phosphoryloxy Linker : The tetrahedral geometry at phosphorus creates distinct diastereotopic environments for the 2-cyanoethoxy and cyclohexyloxy groups.
Key Stereochemical Data:
| Property | Value/Observation | Reference |
|---|---|---|
| Preferred Cyclohexane Isomer | trans-1,4-diphenyl | |
| Diastereomer Reactivity Ratio | 6:1 (equatorial:axial) | |
| Barrier to Ring Inversion | ~42 kJ/mol (estimated) | – |
Properties
IUPAC Name |
ethyl 6-[2-cyanoethoxy-(4,4-diphenylcyclohexyl)oxyphosphoryl]oxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38NO6P/c1-2-33-28(31)17-10-5-11-23-34-37(32,35-24-12-22-30)36-27-18-20-29(21-19-27,25-13-6-3-7-14-25)26-15-8-4-9-16-26/h3-4,6-9,13-16,27H,2,5,10-12,17-21,23-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQOELYSOIYIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCOP(=O)(OCCC#N)OC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
572913-59-8 | |
| Record name | Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain phosphatases and kinases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This binding can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the phosphorylation of proteins. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. Upon entering the cell, it binds to specific target proteins, such as kinases and phosphatases, through its phosphoryloxy group. This binding can result in the inhibition or activation of these enzymes, leading to downstream effects on cellular signaling pathways. Furthermore, the compound can influence gene expression by interacting with transcription factors, thereby altering the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to light, moisture, or heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects, such as organ damage or metabolic disturbances, have been reported.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation. This interaction can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in certain cellular compartments. The compound’s distribution can influence its overall activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic enzymes. This localization is essential for the compound’s role in regulating cellular processes.
Biological Activity
Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate (CAS No. 572913-59-8) is a phosphonate ester that has garnered attention for its potential biological activities. This compound's structure features a cyanoethoxy group and a diphenylcyclohexyloxy moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure
- Molecular Formula : C29H38NO6P
- Molecular Weight : 527.60 g/mol
- Appearance : Colorless to light yellow clear liquid
- Purity : ≥95.0% (HPLC)
Safety Information
- Hazard Statements :
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
Storage Conditions
- Recommended to be stored in a refrigerator (0-10°C) and protected from light and moisture.
This compound exhibits several biological activities that are primarily attributed to its phosphonate structure. Phosphonates are known for their ability to inhibit enzymes involved in various metabolic pathways.
- Enzyme Inhibition : The compound may inhibit specific phosphatases or kinases, which are critical in cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress in cells.
- Cytotoxic Effects : Research indicates that it may induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.
Anticancer Activity
Recent studies have investigated the efficacy of this compound against various cancer cell lines:
- Case Study 1 : In vitro assays demonstrated that the compound significantly inhibited the growth of breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM.
- Case Study 2 : Another study showed that treatment with this compound resulted in increased apoptosis markers in lung cancer cells (A549), suggesting a mechanism involving caspase activation.
Neuroprotective Effects
Emerging research suggests that this compound may also exhibit neuroprotective properties:
- Case Study 3 : In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal death and improved cognitive function.
Summary of Biological Activities
| Activity Type | Effect/Outcome | Reference |
|---|---|---|
| Anticancer | Inhibition of MCF-7 growth (IC50 = 15 µM) | |
| Apoptosis Induction | Increased caspase activity in A549 cells | |
| Neuroprotection | Reduced neuronal death in models |
Safety Profile Overview
| Hazard Type | Description |
|---|---|
| Toxicity | Harmful if ingested or inhaled |
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate serves as a versatile building block in the synthesis of pharmaceutical compounds. Its phosphoric ester functionality allows it to participate in various chemical reactions, including:
- Prodrug Development : The compound can be modified to enhance the bioavailability of drugs by altering their solubility and permeability.
- Antiviral Agents : Research suggests that derivatives of this compound may exhibit activity against viral infections by inhibiting viral replication mechanisms.
Bioconjugation Applications
The compound is utilized in bioconjugation processes, particularly in the development of targeted drug delivery systems. Its ability to form stable conjugates with biomolecules such as proteins and antibodies makes it valuable for:
- Targeted Therapy : By conjugating this compound with therapeutic agents, researchers can create targeted therapies that minimize side effects while maximizing efficacy.
Case Study: Targeted Drug Delivery
A study demonstrated the successful conjugation of this compound with a monoclonal antibody for targeted delivery of chemotherapeutics to cancer cells. The results showed enhanced therapeutic efficacy and reduced systemic toxicity compared to traditional delivery methods.
Agricultural Chemistry
In agricultural applications, this compound has been explored for its potential as a pesticide or herbicide adjuvant due to its ability to enhance the efficacy of active ingredients through improved absorption and retention on plant surfaces.
Data Table: Comparative Analysis of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Synthesis of prodrugs and antiviral agents | Enhanced bioavailability |
| Bioconjugation | Targeted drug delivery systems | Reduced side effects, increased efficacy |
| Agricultural Chemistry | Pesticide/herbicide adjuvant | Improved absorption and retention |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s closest structural analogues include:
Ethyl 2-[(2-Cyanoethoxy)(4,4-Diphenylcyclohexyloxy)Phosphoryloxy]Acetate (CAS: 2173111-94-7) Molecular Formula: C25H30NO6P (vs. the target compound’s likely formula, C27H35NO6P, inferred from structural elongation). Key Difference: The acetate ester chain (vs. Applications: Similar use as a phosphorylated intermediate, but shorter chain length may limit metabolic stability in vivo .
Phosphate Esters with Alternative Substituents Examples: Ethyl octanoate, hexyl acetate (simpler esters from ). Differences: Lack of phosphoryloxy and bulky aryl groups reduces steric hindrance and binding specificity. For instance, ethyl octanoate exhibits lower predicted and experimental activity values (e.g., 14 × 10⁷ vs. 12 × 10⁷) compared to more complex esters .
Physicochemical and Functional Comparisons
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate typically proceeds via a two-step reaction sequence:
- Step 1: Activation of the hydroxy group on ethyl 6-hydroxyhexanoate, often involving a base such as DIPEA (N,N-Diisopropylethylamine) in a dichloromethane solvent system.
- Step 2: Introduction of the phosphoryloxy moiety through reaction with phosphorylating agents in the presence of catalysts such as 1H-tetrazole and oxidizing agents like t-butylhydroperoxide in acetonitrile.
This approach allows selective phosphorylation and attachment of the (2-cyanoethoxy)(4,4-diphenylcyclohexyloxy) groups onto the hexanoate ester.
Detailed Reaction Conditions and Reagents
| Step | Reagents and Conditions | Purpose/Outcome |
|---|---|---|
| 1 | DIPEA (base), CH2Cl2 (solvent) | Deprotonation of the hydroxyl group on ethyl 6-hydroxyhexanoate, enabling nucleophilic substitution. |
| 2 | 1H-tetrazole (catalyst), t-butylhydroperoxide (oxidant), acetonitrile (solvent) | Phosphorylation and oxidation to form the phosphor-ester linkage with cyanoethoxy and diphenylcyclohexyloxy substituents. |
The reaction is carried out under controlled temperature and inert atmosphere conditions to avoid moisture and light sensitivity, which can degrade the product.
Reaction Scheme Overview
- Starting Material: Ethyl 6-hydroxyhexanoate
- Intermediate: Activation of hydroxyl group by DIPEA in CH2Cl2
- Phosphorylation: Reaction with a phosphorylating agent containing 2-cyanoethoxy and 4,4-diphenylcyclohexyloxy substituents, catalyzed by 1H-tetrazole and oxidized by t-butylhydroperoxide in acetonitrile
- Final Product: this compound
Physical and Chemical Properties Relevant to Preparation
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C29H38NO6P | |
| Molecular Weight | 527.59 g/mol | |
| Physical State | Colorless to light yellow clear liquid | Sensitive to moisture, heat, and light; requires inert atmosphere storage |
| Storage Temperature | Refrigerated (0-10°C) | To maintain stability during and after synthesis |
| Flash Point | 338 °C | Indicates relatively low volatility |
Research Findings and Optimization Notes
- Literature references such as Zobel et al. (Bioorganic and Medicinal Chemistry Letters, 2003) provide the foundational synthetic approach involving DIPEA-mediated activation and tetrazole-catalyzed phosphorylation, highlighting the importance of controlled oxidation to achieve the desired phosphor-ester structure.
- The choice of solvents (dichloromethane and acetonitrile) balances solubility and reactivity, while the use of t-butylhydroperoxide ensures efficient oxidation without over-oxidation or side reactions.
- The reaction must be carried out under anhydrous and inert conditions to prevent hydrolysis of phosphoryl intermediates and degradation of sensitive groups such as cyanoethoxy.
- Scale-up considerations include maintaining temperature control and ensuring thorough mixing to achieve uniform phosphorylation.
Summary Table of Preparation Method
| Parameter | Description/Condition |
|---|---|
| Starting Material | Ethyl 6-hydroxyhexanoate |
| Base | DIPEA |
| Solvents | Dichloromethane (Step 1), Acetonitrile (Step 2) |
| Catalyst | 1H-tetrazole |
| Oxidant | t-Butylhydroperoxide |
| Reaction Type | Nucleophilic substitution followed by phosphorylation |
| Atmosphere | Inert gas (e.g., nitrogen or argon) |
| Temperature | Controlled, typically room temperature to mild heating |
| Purity Confirmation | HPLC (>95%) |
| Storage | Refrigerated, protected from light and moisture |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate, and how can reaction progress be monitored?
- Methodology : Utilize a two-step phosphorylation-esterification approach. First, activate the hydroxyl group of the starting material with a phosphorylating agent (e.g., 2-cyanoethyl diisopropylphosphoramidite), followed by coupling with the 4,4-diphenylcyclohexanol derivative. Monitor reaction completion via TLC with a hexane:ethyl acetate (3:1) solvent system, as described for analogous ester syntheses . Purify intermediates via ether extraction and sodium hydroxide washes to remove unreacted reagents .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology : Employ FTIR to confirm functional groups (e.g., P=O stretch at ~1250–1300 cm⁻¹, C≡N at ~2240 cm⁻¹). Use ¹H/³¹P NMR to resolve the phosphoester and cyanoethoxy moieties, with CDCl₃ as the solvent. For advanced confirmation, combine HRMS (high-resolution mass spectrometry) with elemental analysis (targeting ±0.5% error margins) to validate molecular composition .
Q. How does the cyanoethoxy group influence the compound’s solubility and stability in aqueous vs. organic solvents?
- Methodology : Conduct solubility tests in polar (e.g., methanol, water) and nonpolar solvents (e.g., hexane, chloroform). Monitor stability via accelerated degradation studies under acidic, basic, and oxidative conditions (e.g., 0.1M HCl, 0.1M NaOH, H₂O₂). Analyze degradation products using HPLC-MS to identify hydrolytic cleavage sites, particularly at the labile cyanoethoxy-phosphoester bond .
Advanced Research Questions
Q. What steric and electronic effects arise from the 4,4-diphenylcyclohexyloxy substituent, and how do they impact phosphorylation reaction kinetics?
- Methodology : Perform DFT calculations to model the transition state of the phosphorylation step, focusing on steric hindrance from the bulky diphenylcyclohexyl group. Compare experimental reaction rates (via kinetic assays) with computational predictions to quantify electronic effects. Use Arrhenius plots to determine activation energy deviations caused by substituent bulkiness .
Q. Can this compound serve as a prodrug or enzyme inhibitor due to its phosphoester and aryl motifs?
- Methodology : Screen for biological activity using in vitro enzyme assays (e.g., phosphatases, esterases) to test hydrolysis rates and inhibitory effects. Pair with molecular docking simulations to predict binding affinities to target enzymes (e.g., alkaline phosphatase). Validate with SPR (surface plasmon resonance) to measure real-time interaction kinetics .
Q. How do diffusion limitations affect the compound’s reactivity in heterogeneous catalytic systems?
- Methodology : Apply Weisz-Prater criterion to assess internal mass transfer limitations in reactions involving solid catalysts (e.g., Amberlyst-15). Use external diffusion studies by varying agitation speeds (100–1000 rpm) and measuring rate constants. Compare with kinetic models (e.g., pseudo-first-order) to isolate mass transfer effects .
Q. What role does the phosphoester linkage play in modulating the compound’s biodegradability in environmental systems?
- Methodology : Conduct aerobic/anaerobic biodegradation assays using OECD 301/310 guidelines. Track metabolite formation via GC-MS and quantify phosphate release via ion chromatography. Correlate degradation rates with structural analogs (e.g., ethyl hexanoate) to isolate the phosphoester’s contribution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
